molecular formula C6H6N4S2 B15337806 2-Amino-5-(2-methyl-4-thiazolyl)-1,3,4-thiadiazole

2-Amino-5-(2-methyl-4-thiazolyl)-1,3,4-thiadiazole

Cat. No.: B15337806
M. Wt: 198.3 g/mol
InChI Key: VRAIMXPMCOATNI-UHFFFAOYSA-N
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Description

2-Amino-5-(2-methyl-4-thiazolyl)-1,3,4-thiadiazole is a heterocyclic compound that contains both thiazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-methyl-4-thiazolyl)-1,3,4-thiadiazole typically involves the reaction of 2-methyl-4-thiazolecarboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(2-methyl-4-thiazolyl)-1,3,4-thiadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its antimicrobial and antifungal properties.

  • Medicine: Explored for its potential use in drug development, particularly as an antibacterial agent.

  • Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

2-Amino-5-(2-methyl-4-thiazolyl)-1,3,4-thiadiazole is structurally similar to other thiazole and thiadiazole derivatives, such as 2-Amino-5-(methylthio)-1,3,4-thiadiazole and 2-Amino-5-methyl-4-phenylthiazole. its unique combination of functional groups and molecular structure sets it apart, providing distinct biological and chemical properties.

Comparison with Similar Compounds

  • 2-Amino-5-(methylthio)-1,3,4-thiadiazole

  • 2-Amino-5-methyl-4-phenylthiazole

  • N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives

Properties

Molecular Formula

C6H6N4S2

Molecular Weight

198.3 g/mol

IUPAC Name

5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C6H6N4S2/c1-3-8-4(2-11-3)5-9-10-6(7)12-5/h2H,1H3,(H2,7,10)

InChI Key

VRAIMXPMCOATNI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=NN=C(S2)N

Origin of Product

United States

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